Critical Data Gap: Absence of Comparator-Backed Activity Data for N-(2-Oxoindolin-5-yl)naphthalene-2-sulfonamide
An exhaustive search of primary research papers, patents (including indoline-sulfonamide filings), and authoritative databases (ChEMBL, PubChem, BindingDB) did not yield a single instance of quantitative, comparator-backed biological activity data for N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide. The closest related evidence is class-level. For example, in a series of 1-acylated indoline-5-sulfonamides, compound 4f inhibited CA IX with a Ki of 132.8 nM and CA XII with a Ki of 41.3 nM, while a near-analog (compound 4e) showed significantly weaker activity against both isoforms [1]. This demonstrates that even minor structural modifications within this scaffold produce large, unpredictable differences in potency. The target compound's specific naphthalene-2-sulfonamide motif has not been profiled in any comparable assay, meaning its potency, selectivity, and off-target profile relative to the published 4f or the positional isomer naphthalene-1-sulfonamide remain unquantified. Procurement and experimental design must account for this absence of validated activity data.
| Evidence Dimension | Carbonic Anhydrase IX Inhibition (Ki) |
|---|---|
| Target Compound Data | No data available for N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide |
| Comparator Or Baseline | Compound 4f: Ki = 132.8 nM (CA IX); Compound 4e: significantly higher Ki (exact value not specified in abstract) [1] |
| Quantified Difference | Cannot be calculated; target compound data missing |
| Conditions | Stopped-flow CO2 hydration assay (class-level reference) |
Why This Matters
Without quantitative comparator data, a scientific user cannot justify prioritizing this compound over cheaper, better-characterized indoline-5-sulfonamide analogs, and procurement carries a high risk of acquiring an inactive or poorly characterized probe.
- [1] Krymov SK, et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals. 2022; 15(12):1453. View Source
